4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide

Catalog No.
S539103
CAS No.
955881-01-3
M.F
C25H25FN4O4
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-d...

CAS Number

955881-01-3

Product Name

4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide

IUPAC Name

4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methylpyrazol-3-yl)-3H-1-benzofuran-6-carboxamide

Molecular Formula

C25H25FN4O4

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C25H25FN4O4/c1-25(2)14-18-20(33-16-5-6-17(19(26)13-16)24(32)30-8-4-9-30)11-15(12-21(18)34-25)23(31)27-22-7-10-29(3)28-22/h5-7,10-13H,4,8-9,14H2,1-3H3,(H,27,28,31)

InChI Key

MDMLUBFZTGYEGP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C

Solubility

Soluble in DMSO

Synonyms

PF-04279405

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C

Description

The exact mass of the compound 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide is 464.186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Medicinal Chemistry

    The compound possesses several functional groups commonly found in bioactive molecules. The benzofuran and pyrazole moieties are present in various pharmaceuticals, suggesting the compound could be investigated for potential medicinal properties [, ]. The presence of the azetidinylcarbonyl group further enhances its potential for biological activity [].

  • Agrochemistry

    The fluorine atom and the overall structure share some similarities with known fungicides and herbicides []. Further research could explore its potential as a crop protection agent.

  • Material Science

The compound 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide is a complex organic molecule characterized by its unique structural features, including a benzofuran moiety, a pyrazole derivative, and a fluorinated phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Involving this compound primarily focus on its reactivity due to the functional groups present. The pyrazole ring can participate in various electrophilic substitution reactions, while the benzofuran and fluorophenyl groups may undergo nucleophilic attacks or participate in coupling reactions. The azetidinylcarbonyl group can also engage in acylation reactions, making this compound versatile in synthetic organic chemistry.

The biological activity of this compound is largely attributed to its pyrazole and benzofuran components. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Research indicates that compounds with similar structures can inhibit specific enzymes such as monoamine oxidases and exhibit anti-inflammatory effects . The presence of the fluorine atom in the phenyl group may enhance lipophilicity and biological activity, potentially leading to improved pharmacokinetic properties.

Synthesis of 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide typically involves multi-step processes:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazone precursors or through cyclization of substituted 1,3-dicarbonyl compounds.
  • Benzofuran Synthesis: This can be achieved via cyclization reactions involving ortho-substituted phenols and α-bromoketones.
  • Fluorination: The introduction of the fluorine atom can be accomplished using fluorinating agents or through electrophilic aromatic substitution.
  • Final Coupling: The azetidinylcarbonyl moiety is introduced last through acylation or coupling with activated intermediates.

These steps require careful optimization to achieve high yields and purity of the final product.

This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may provide insights into designing new pharmaceuticals targeting specific biological pathways. Additionally, it could serve as a tool for studying enzyme inhibition mechanisms due to its ability to interact with various biological targets.

Interaction studies involving this compound focus on its binding affinity to specific receptors or enzymes. Preliminary studies suggest that compounds with similar structures exhibit significant interactions with monoamine oxidases and other key enzymes involved in metabolic pathways . Understanding these interactions is crucial for predicting the pharmacological profile and therapeutic potential of this compound.

Several compounds share structural similarities with 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
9-[3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-4-Yl]-2,3,4,5-Tetrahydropyrido[2,3-F][1,4]oxazepineContains fluorophenyl and pyrazoleAntitumor activity
6-[5-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]Simple pyrazole derivativeAnti-inflammatory properties
1-[3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]Dimethylated pyrazoleAnalgesic effects

The unique combination of a benzofuran moiety with a complex pyrazole structure sets this compound apart from others in its class, potentially leading to distinct biological activities and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

464.186

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

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